

optimizing FIIN-3 concentration for gatekeeper mutant studies

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Compound Focus: **FIIN-3**

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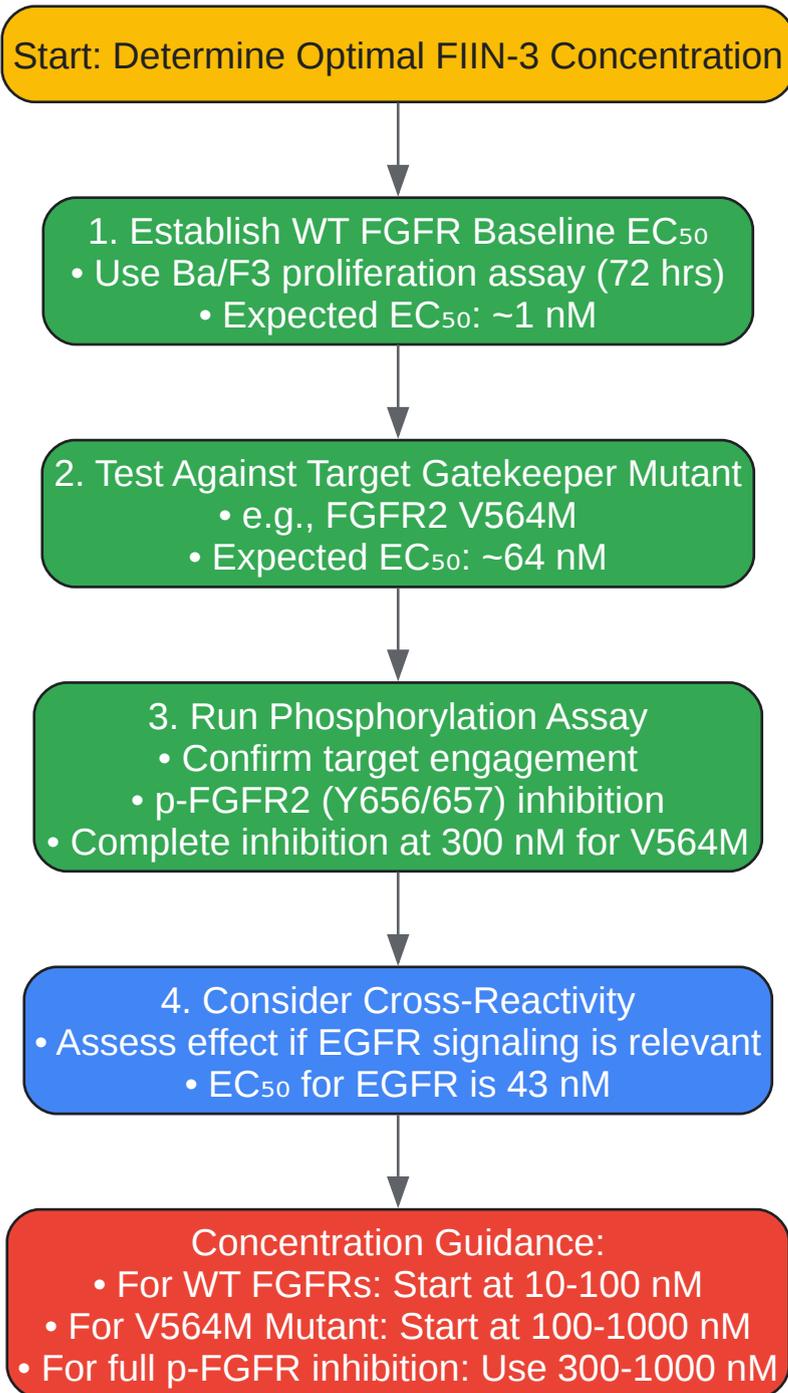
FIIN-3 Potency Data

The table below summarizes the core inhibitory profile of **FIIN-3** for easy reference.

Target	Enzyme IC ₅₀ (nM) [1] [2]	Cellular EC ₅₀ (nM) in Ba/F3 cells [1]
FGFR1	13.1	1 (WT)
FGFR2	21	1 (WT)
FGFR3	31.4	1 (WT)
FGFR4	35.3	1 (WT)
FGFR2 V564M (Gatekeeper Mutant)	Information missing	64 [1]
EGFR	Information missing	43 (WT); 17 (L858R); 231 (L858R/T790M) [1]

Experimental Workflow for Concentration Optimization

The following diagram outlines a systematic approach to determine the optimal concentration of **FIIN-3** for your specific experimental conditions, particularly when dealing with gatekeeper mutants.



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Frequently Asked Questions

Q1: Why is a much higher concentration of FIIN-3 needed for the FGFR2 V564M gatekeeper mutant compared to wild-type FGFR? A1: The V564M mutation replaces a valine with a larger methionine residue in the ATP-binding pocket. This causes steric hindrance, physically reducing the binding space and efficiency for many small-molecule inhibitors like **FIIN-3**. Consequently, a higher drug concentration is required to achieve sufficient target engagement and inhibition [1] [3].

Q2: How do I confirm that FIIN-3 is effectively engaging and inhibiting the FGFR2 V564M mutant in my cellular model? A2: The most direct method is a **phosphorylation (autophosphorylation) assay**. In WT FGFR2 cells, **FIIN-3** completely inhibits autophosphorylation at Tyr656/657 at concentrations as low as 3 nM. For FGFR2 V564M mutant cells, you should see partial inhibition at 100 nM and, critically, **complete inhibition at 300 nM**. This provides functional confirmation of target engagement despite the gatekeeper mutation [1].

Q3: My experiments involve EGFR-driven models. Should I be concerned about FIIN-3's off-target effects? A3: Yes, this is an important consideration. **FIIN-3** also strongly inhibits wild-type EGFR ($EC_{50} = 43$ nM) and is even more potent against the oncogenic EGFR L858R mutant ($EC_{50} = 17$ nM). While this cross-reactivity can be a confounder in some studies, it also makes **FIIN-3** a useful tool for targeting specific EGFR mutants in addition to FGFRs. Always include controls to account for this activity [1].

Q4: What is the recommended solvent and procedure for preparing FIIN-3 stock solutions? A4: FIIN-3 has low solubility in water or ethanol. It is best dissolved in **fresh, dry DMSO** to prepare a concentrated stock solution (e.g., 10-100 mM). Always use freshly opened DMSO, as moisture absorption can significantly impact solubility and compound stability. Gently warming and using a sonicator can aid in dissolution [1] [2].

Key Technical Considerations

- **Mechanism of Action: FIIN-3** is an **irreversible inhibitor**. It forms a covalent bond with a conserved cysteine residue (Cys486 in FGFR1) in the ATP-binding pocket. This mechanism is key to its ability to overcome certain types of drug resistance, including some gatekeeper mutants [4].
- **Positive Control:** When first using **FIIN-3**, it is good practice to include a **wild-type FGFR model** as a positive control. You should observe potent inhibition at low nanomolar concentrations ($EC_{50} \sim 1$ nM), which validates your experimental system [1].
- **Mutation Specificity:** Be aware that resistance levels can vary between different gatekeeper mutants. While **FIIN-3** shows good activity against V564M/F, always consult the literature for the

specific mutant you are studying, as the required concentration may differ [1].

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References

1. FIIN-3 | EGFR Inhibitor [medchemexpress.com]
2. FIIN-3 | FGFR inhibitor | Mechanism | Concentration [selleckchem.com]
3. Illuminating the Molecular Mechanisms of Tyrosine Kinase ... [pmc.ncbi.nlm.nih.gov]
4. A Structure-guided Approach to Creating Covalent FGFR ... [pmc.ncbi.nlm.nih.gov]

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